N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
説明
N-(4-Chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperazine ring, which is further substituted with a 4-chlorophenyl carboxamide group. Its molecular formula is C₁₆H₁₆ClN₇O, with an average mass of 357.802 Da and a monoisotopic mass of 357.110486 Da . The compound is registered under ChemSpider ID 20969498 and CAS RN 904576-65-4, with synonyms including GNF-PF-3446 and multiple IUPAC-accepted nomenclature variants . The piperazine ring adopts a chair conformation, as observed in structurally related carboxamide derivatives .
特性
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
MMV665917の合成には、ピペラジンをコア構造として使用します。合成経路は一般的に以下の手順を含みます。
ピペラジンコアの形成: これは、エチレンジアミンを酸性条件下でジエタノールアミンと反応させてピペラジン環を形成するプロセスです。
ピペラジン環の官能基化: 様々な官能基は、求核置換反応によってピペラジン環に導入されます。一般的な試薬には、ハロアルカンとアシルクロリドが含まれます。
精製と単離: 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、純粋な形のMMV665917が得られます.
MMV665917の工業生産方法は、上記で説明した合成経路のスケールアップを含み、収率と純度の最適化が行われます。 これには、連続フローリアクターや自動精製システムの使用を含めて、安定した生産品質を確保することが考えられます .
化学反応の分析
科学研究への応用
MMV665917は、特に生物学や医学の分野で、いくつかの科学研究への応用があります。
クリプトスポリジウム症の治療: MMV665917は、クリプトスポリジウム症の動物モデルにおいて、糞便オーシストの排泄、寄生虫の増殖、腸の損傷を有意に減少させる効果を示しました. これにより、ヒトのクリプトスポリジウム症の治療のための有望な候補となっています。
抗寄生虫研究: この化合物は、抗寄生虫薬の作用機序を理解し、寄生虫感染症に対する新しい治療法を開発するための研究に使用されています.
創薬: MMV665917は、クリプトスポリジウム種を標的とする新しい薬剤の開発におけるリード化合物として役立っています。
科学的研究の応用
Chemical Properties and Structure
The compound features a complex structure that includes a piperazine ring, a chlorophenyl group, and a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 432.3 g/mol. The structural arrangement is crucial for its biological activity, influencing interactions with target proteins and enzymes.
Anticancer Activity
Research has demonstrated that N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
- Case Studies : In vitro studies have shown effective IC50 values against breast cancer cell lines (e.g., MCF-7), indicating its potential as a therapeutic agent for cancer treatment.
| Activity | IC50 Value | Effect Observed |
|---|---|---|
| Antiproliferative (MCF-7) | 52.75 nM | Induces cell cycle arrest |
Neurological Applications
The compound has also been investigated for its neuroprotective properties.
- Neuroprotection : It has been shown to protect neurons from damage in models of cerebral ischemia, significantly prolonging survival times in treated subjects.
- Mechanism : The compound acts as an allosteric modulator of excitatory amino acid transporters (EAAT2), which are critical for glutamate homeostasis in the brain.
| Activity | Effect Observed |
|---|---|
| EAAT2 Modulation | Positive allosteric modulation leading to enhanced neuroprotection |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound.
- Key Findings : Modifications to the piperazine or triazolo-pyridazine moieties can significantly influence biological activity. For example, specific substitutions on the triazole ring enhance potency against EAAT2.
Synthetic Routes and Retrosynthesis
The synthesis of this compound can be achieved through several retrosynthetic strategies:
- One-Step Synthesis : Utilizing advanced synthetic methodologies allows for efficient production.
- AI-Powered Predictions : Tools leveraging databases like Reaxys can predict feasible synthetic routes based on existing chemical reactions.
作用機序
MMV665917の作用機序は、クリプトスポリジウム種における特定の分子標的との相互作用を伴います。 この化合物は、寄生虫殺傷作用を示し、寄生虫の増殖を単に阻害するのではなく、寄生虫を殺します . MMV665917は、寄生虫の排泄を有意に減少させ、感染した動物における下痢の重症度を軽減します . その作用に関連する正確な分子標的と経路は現在も調査中ですが、寄生虫の必須な代謝プロセスを妨害すると考えられています .
類似化合物との比較
Quinazoline Derivatives ()
Compound A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) retains the 4-chlorophenyl-carboxamide group but replaces the triazolo-pyridazine with a quinazolinone core . This substitution reduces molecular rigidity, as quinazolinone lacks the fused triazole ring, which may diminish binding affinity to kinases or receptors requiring planar heterocycles .
Pyrazolo-Triazolo-Pyrimidines ()
Compounds such as 8 (N-(4-(4-chlorophenyl)-8-thioxo-7,8-dihydro-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide) incorporate a tricyclic pyrazolo-triazolo-pyrimidine core . These derivatives exhibit high melting points (>300°C), indicative of strong crystallinity and thermal stability, but their larger ring systems may compromise membrane permeability compared to the target compound’s bicyclic structure .
Chlorophenyl-Substituted Analogues
The 4-chlorophenyl group is a common pharmacophore in kinase inhibitors and CNS-active agents. For example:
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces the triazolo-pyridazine with an ethyl group , simplifying the structure but likely reducing target specificity . Its piperazine ring also adopts a chair conformation, similar to the target compound .
- N-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 9, ) demonstrates that chlorophenyl substitution enhances aromatic stacking interactions in enzyme binding pockets, though its tricyclic core may limit solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
生物活性
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core linked to a chlorophenyl group and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 273.72 g/mol. The presence of the piperazine subunit is known to enhance the biological activity of compounds within this class.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoids and has implications in pain management and inflammation .
- Antimicrobial Activity : The triazole moiety is common in many biologically active compounds and has been linked to antimicrobial properties. The presence of the piperazine subunit may further enhance this activity .
Antitubercular Activity
Recent studies have evaluated the antitubercular potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising antitubercular activity .
Cytotoxicity Studies
Cytotoxicity assays on human embryonic kidney (HEK-293) cells showed that many derivatives are non-toxic at effective concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
- Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and assessed their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compound exhibited IC50 values of 1.06 µM for A549 cells, indicating strong anticancer properties .
- FAAH Inhibition : Research on FAAH inhibitors similar to the target compound revealed their ability to modulate pain pathways effectively. For example, JNJ-1661010 demonstrated significant analgesic effects in animal models by increasing levels of endocannabinoids .
Summary Table of Biological Activities
| Activity Type | IC50 Values (µM) | Target/Organism |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Cytotoxicity | 1.06 - 2.73 | A549, MCF-7, HeLa cell lines |
| FAAH Inhibition | Not specified | Fatty Acid Amide Hydrolase |
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core via cyclization, followed by coupling with a piperazine-carboxamide derivative. Key optimization strategies include:
- Solvent selection : Dichloromethane or ethanol for coupling reactions to enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–80°C, with precise control to minimize side products .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to link aromatic moieties .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. What structural features contribute to its biological activity?
The compound’s activity stems from:
- Triazolopyridazine core : Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
- Piperazine-carboxamide linker : Provides conformational flexibility for optimal receptor interactions . Structural analogs with fluorophenyl or methoxyphenyl substitutions show altered bioactivity, highlighting the role of electronic effects .
Q. How is this compound characterized for purity and structural integrity?
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and piperazine substitution .
- HPLC-MS : Purity assessment (>98%) and molecular weight verification .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex analogs .
Advanced Research Questions
Q. What strategies are employed to optimize structure-activity relationships (SAR) for kinase inhibition?
SAR optimization involves:
- Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
- Scaffold hopping : Testing triazolopyridazine analogs fused with imidazole or pyridine rings to enhance selectivity .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., triazole N-atoms) for target engagement .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | 30% increase in kinase inhibition vs. chloro | |
| Methoxyphenyl substitution | Shift from anticancer to anti-inflammatory activity |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Mitigation strategies include:
- Standardized protocols : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions .
- Orthogonal assays : Validate enzymatic inhibition with cellular assays (e.g., proliferation IC₅₀) and biophysical methods (e.g., surface plasmon resonance) .
- Meta-analysis : Compare data across structurally related compounds (e.g., triazolopyridazine derivatives) to identify trends .
Q. What computational methods predict the compound’s target profile and off-target risks?
Advanced approaches include:
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
- Machine learning models : Train on kinase inhibition datasets to predict selectivity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks .
Q. How is stability in biological matrices assessed during pharmacokinetic studies?
Methodologies include:
- Plasma stability assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .
- Microsomal stability : Measure half-life using liver microsomes to predict hepatic clearance .
- pH-dependent solubility : Test solubility in simulated gastric/intestinal fluids to guide formulation .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for this compound?
Variations arise from:
- Cell-line specificity : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to variable expression of target kinases .
- Assay endpoints : MTT vs. ATP-lite assays may yield divergent IC₅₀ values due to detection methodology .
- Batch variability : Impurities (<2%) in synthesized batches can alter activity; rigorous QC (e.g., HPLC) is critical .
Methodological Best Practices
Q. What experimental designs improve reproducibility in SAR studies?
- Control groups : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Dose-response curves : Use 10-point dilution series to calculate accurate IC₅₀ values .
- Blinded analysis : Assign compound codes to eliminate bias during data collection .
Q. How are synthetic yields optimized for gram-scale production?
- Catalyst recycling : Recover palladium catalysts via filtration to reduce costs .
- Flow chemistry : Continuous synthesis minimizes side reactions for triazolopyridazine intermediates .
- Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
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